molecular formula C19H32Cl2N2O3 B2996038 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride CAS No. 1185054-69-6

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride

Número de catálogo: B2996038
Número CAS: 1185054-69-6
Peso molecular: 407.38
Clave InChI: YZCSUBVISDAAHL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride is a synthetic organic compound characterized by:

  • A propan-2-ol backbone substituted at position 1 with a 4-(2-methoxyphenyl)piperazine group.
  • Position 3 of the propanol chain is modified with a (2-methylbut-3-en-2-yl)oxy moiety.

Piperazine derivatives are widely studied for their affinity toward neurotransmitter receptors (e.g., serotonin, adrenoceptors). The 2-methoxyphenyl group on the piperazine ring is a common pharmacophore in ligands targeting 5-HT1A and α-adrenoceptors, while the alkenyloxy substituent may influence lipophilicity and binding kinetics .

Propiedades

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-methylbut-3-en-2-yloxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3.2ClH/c1-5-19(2,3)24-15-16(22)14-20-10-12-21(13-11-20)17-8-6-7-9-18(17)23-4;;/h5-9,16,22H,1,10-15H2,2-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCSUBVISDAAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)OCC(CN1CCN(CC1)C2=CC=CC=C2OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride, with the CAS number 1185054-69-6, is a chemical compound that exhibits a range of biological activities. Its molecular formula is C19H32Cl2N2O3, and it has a molecular weight of approximately 407.4 g/mol . This compound is notable for its potential therapeutic applications, particularly in the fields of psychiatry and neurology due to its interactions with serotonin receptors.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin (5-HT) receptors. Compounds containing piperazine moieties, such as this one, often exhibit affinity for various serotonin receptor subtypes, including 5-HT1A and 5-HT2A receptors. These interactions can modulate mood and anxiety levels, making them potential candidates for antidepressant and anxiolytic therapies .

Pharmacological Properties

Research indicates that derivatives of piperazine compounds can exhibit diverse pharmacological effects:

  • Antidepressant Activity : Compounds similar to 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol have been shown to possess antidepressant-like effects in animal models. For example, studies demonstrated that related piperazine derivatives significantly reduced depressive behavior in forced swim tests .
  • Anxiolytic Effects : The compound's ability to bind to 5-HT1A receptors suggests potential anxiolytic properties. Research has shown that enhancing serotonin activity at these receptors can lead to reduced anxiety behaviors in preclinical studies .

Study on Serotonin Receptor Affinity

A study conducted on various piperazine derivatives revealed that those with methoxy substitutions exhibited enhanced binding affinity for 5-HT1A receptors compared to their unsubstituted counterparts. This indicates that the methoxy group may play a crucial role in increasing the therapeutic potential of these compounds .

Analgesic Properties

Another area of interest is the analgesic activity of compounds related to this piperazine derivative. In comparative studies, certain piperazine derivatives demonstrated analgesic effects superior to traditional analgesics like acetylsalicylic acid in animal models . This suggests that modifications to the piperazine structure can lead to enhanced pain relief properties.

Table: Summary of Biological Activities

Activity Mechanism Reference
Antidepressant5-HT receptor modulation
AnxiolyticAgonism at 5-HT1A receptors
AnalgesicSuperior pain relief compared to standard drugs

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares its core piperazine-propanol structure with several analogs but differs in substituents (Table 1).

Table 1: Structural and Molecular Comparison
Compound Name / ID Piperazine Substituent Propanol Substituent Molecular Formula Molecular Weight (g/mol) Key Pharmacological Targets
Target Compound 2-Methoxyphenyl (2-Methylbut-3-en-2-yl)oxy C₂₀H₃₀Cl₂N₂O₃ 429.38 (calculated) Inferred: α1A-adrenoceptor, 5-HT1A
8d () 2-Methoxyphenyl 4,7-Dimethoxybenzo[b]thiophen-2-yl C₂₃H₂₉N₂O₄S 453.56 Not reported; likely CNS targets
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(1-naphthyloxy)propan-2-ol () 2-Methoxyphenyl 1-Naphthyloxy C₂₄H₂₇N₂O₃ 403.49 Serotonin receptors (marketed as Avishot, Flivas)
WAY-100135 dihydrochloride () 2-Methoxyphenyl Phenylpropanamide C₂₂H₃₀Cl₂N₃O₂ 461.40 5-HT1A receptor antagonist
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol hydrochloride () 4-Methoxyphenyl 4-Chlorophenoxy C₂₀H₂₄ClN₂O₃ 390.88 Adrenoceptor modulation (inferred)
Key Observations:

Piperazine Substitutions: The 2-methoxyphenyl group is conserved in the target compound, 8d, and the naphthyloxy analog (), suggesting shared receptor-binding profiles.

Propanol Chain Modifications: The target’s (2-methylbut-3-en-2-yl)oxy group introduces branching and unsaturation, increasing lipophilicity compared to aromatic (naphthyloxy) or halogenated (4-chlorophenoxy) substituents. This may enhance blood-brain barrier penetration . Benzo[b]thiophen-2-yl (8d, ) and phenylpropanamide (WAY-100135, ) groups prioritize planar aromatic interactions, favoring specific receptor conformations .

Pharmacological and Physicochemical Properties

Table 2: Property Comparison
Property Target Compound 1-(1-Naphthyloxy) Analog () WAY-100135 ()
LogP (calc) ~3.2 (alkenyloxy increases hydrophobicity) ~4.1 (naphthyloxy) ~2.8 (amide reduces lipophilicity)
Hydrogen Bond Donors 2 (propanol -OH, HCl) 2 3 (amide -NH)
Topological Polar Surface Area (Ų) ~50 ~55 ~70
Solubility (Water) High (dihydrochloride salt) Moderate (free base) High (dihydrochloride)
Receptor Affinity Predicted: Moderate α1A/5-HT1A binding High 5-HT1A affinity (proprietary use) Selective 5-HT1A antagonist
Key Findings:
  • The dihydrochloride salt in the target compound improves aqueous solubility, critical for intravenous formulations .
  • The unsaturated alkenyloxy group may reduce metabolic stability compared to saturated or aromatic analogs but offers synthetic flexibility for further derivatization .

Q & A

Basic: What analytical techniques are recommended to confirm the structural integrity and purity of this compound in synthetic batches?

Answer:
Researchers should employ a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection, and elemental analysis. For HPLC, a C18 column with a gradient elution system (e.g., acetonitrile/water with 0.1% formic acid) is recommended to resolve impurities. Quantitative purity assessment should reference pharmacopeial standards (e.g., USP/EP guidelines) . Mass spectrometry (ESI-MS or MALDI-TOF) is critical for verifying molecular weight and detecting degradation products.

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:
Per the Safety Data Sheet (SDS), researchers must:

  • Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of dust/aerosols.
  • Store the compound in airtight containers at 2–8°C, protected from light and moisture.
  • Emergency procedures include immediate eye irrigation with water for 15 minutes and contacting Poison Control (US: 1-800-222-1222) for ingestion/exposure .

Advanced: How can experimental designs account for discrepancies between in vitro receptor binding data and in vivo pharmacological efficacy?

Answer:
Discrepancies often arise from pharmacokinetic (PK) factors (e.g., metabolic instability) or off-target effects. To address this:

Pharmacokinetic Profiling: Conduct LC-MS/MS studies to measure plasma/tissue concentrations and identify metabolites.

Dose-Response Correlation: Use staggered dosing in animal models (e.g., rodents) to align in vitro IC₅₀ values with effective plasma levels.

Receptor Occupancy Assays: Employ radioligand binding or PET imaging to verify target engagement in vivo.

Control for Species-Specific Differences: Cross-validate receptor affinity using humanized cell lines or transgenic models .

Advanced: What strategies optimize the synthetic yield of this compound while minimizing side products?

Answer:
Key synthetic optimizations include:

  • Stepwise Piperazine Functionalization: Introduce the 2-methoxyphenyl group to piperazine before coupling with the propan-2-ol moiety to reduce steric hindrance.
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C to enhance nucleophilic substitution efficiency.
  • Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for alkoxy group introduction.
  • Purification: Gradient silica gel chromatography (hexane/ethyl acetate → dichloromethane/methanol) isolates the dihydrochloride salt with >95% purity .

Advanced: How can researchers evaluate the environmental stability and degradation pathways of this compound?

Answer:
Design studies based on OECD Test Guidelines 111 (hydrolysis) and 307 (soil degradation):

Hydrolysis: Incubate the compound in buffers (pH 4–9) at 25°C and 50°C, analyzing degradation products via LC-HRMS.

Photolysis: Expose aqueous solutions to UV light (λ = 254 nm) and quantify degradation kinetics.

Biotic Degradation: Use OECD 301F (manometric respirometry) to assess microbial breakdown in activated sludge.

QSAR Modeling: Predict environmental persistence using software like EPI Suite .

Basic: What receptor targets are most plausible for this compound based on structural analogs?

Answer:
The 2-methoxyphenylpiperazine moiety suggests affinity for serotonin (5-HT₁A/5-HT₂A) and adrenergic (α₁/α₂) receptors. To confirm:

Radioligand Competition Assays: Use [³H]-8-OH-DPAT (5-HT₁A) and [³H]-rauwolscine (α₂) in transfected HEK293 cells.

Functional Assays: Measure cAMP inhibition (Gi-coupled receptors) or calcium flux (Gq-coupled) .

Advanced: How does stereochemistry at the propan-2-ol chiral center influence biological activity?

Answer:

Enantiomer Separation: Use chiral HPLC (e.g., Chiralpak IA column with ethanol/heptane) to isolate (R)- and (S)-isomers.

Comparative Bioassays: Test enantiomers in receptor binding (IC₅₀) and functional assays (EC₅₀).

Molecular Docking: Perform in silico simulations (e.g., AutoDock Vina) to assess binding pocket interactions.

Metabolic Stability: Compare hepatic microsomal clearance rates between enantiomers .

Basic: What are the critical parameters for validating a quantitative analytical method for this compound?

Answer:
Per ICH Q2(R1):

  • Linearity: R² ≥ 0.998 over 50–150% of the target concentration.
  • Accuracy: 98–102% recovery in spiked matrix (e.g., plasma).
  • Precision: ≤2% RSD for intraday/interday replicates.
  • LOD/LOQ: Signal-to-noise ratios of 3:1 and 10:1, respectively.
  • Robustness: Test variations in mobile phase pH (±0.2), flow rate (±10%), and column temperature (±5°C) .

Advanced: How can computational modeling guide the rational design of derivatives with improved selectivity?

Answer:

Pharmacophore Mapping: Identify critical hydrogen bond donors/acceptors (e.g., methoxy group, piperazine nitrogen).

Molecular Dynamics (MD): Simulate receptor-ligand complexes (e.g., 5-HT₁A) to assess binding stability.

ADMET Prediction: Use SwissADME or ADMETLab to optimize logP (target 2–4) and reduce CYP3A4 inhibition.

QSAR: Develop regression models correlating substituent electronegativity with receptor affinity .

Advanced: What experimental controls are essential when assessing off-target effects in phenotypic screens?

Answer:

Positive/Negative Controls: Include known agonists/antagonists for primary and secondary targets.

Counter-Screening Panels: Test against unrelated receptors (e.g., dopamine D₂, histamine H₁) to rule out promiscuity.

Cytotoxicity Assays: Measure cell viability (MTT or ATP luminescence) at 10× IC₅₀.

Vehicle Controls: Account for solvent effects (e.g., DMSO ≤0.1%) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.